molecular formula C8H24Ge4 B14741000 Tetragermetane, octamethyl- CAS No. 6181-20-0

Tetragermetane, octamethyl-

Cat. No.: B14741000
CAS No.: 6181-20-0
M. Wt: 410.8 g/mol
InChI Key: IRERPMNUZIEXLK-UHFFFAOYSA-N
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Description

However, based on nomenclature conventions, "tetragermetane" would imply a tetrahedral Ge₄ core with methyl substituents. For the purpose of this analysis, we will focus on structurally analogous silicon-based compounds (e.g., cyclotetrasiloxanes and siloxanes) and other octamethyl-substituted compounds from the evidence, as these share functional or structural similarities.

Properties

CAS No.

6181-20-0

Molecular Formula

C8H24Ge4

Molecular Weight

410.8 g/mol

InChI

InChI=1S/4C2H6Ge/c4*1-3-2/h4*1-2H3

InChI Key

IRERPMNUZIEXLK-UHFFFAOYSA-N

Canonical SMILES

C[Ge]C.C[Ge]C.C[Ge]C.C[Ge]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetragermetane, octamethyl- typically involves the reaction of germanium tetrachloride with methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:

GeCl4+4CH3LiGe(CH3)4+4LiCl\text{GeCl}_4 + 4 \text{CH}_3\text{Li} \rightarrow \text{Ge(CH}_3)_4 + 4 \text{LiCl} GeCl4​+4CH3​Li→Ge(CH3​)4​+4LiCl

The reaction is usually conducted at low temperatures to control the reactivity of the organolithium or organomagnesium reagents. The product, Tetragermetane, octamethyl-, is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Tetragermetane, octamethyl- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Phase Change Characteristics

Octamethylcyclotetrasiloxane undergoes well-defined phase transitions:

Property Value (K) Method Reference
Boiling Point446.2–449.0ExperimentalMyers and Clever (1969)
Melting Point287.4–290.65CalorimetryOsthoff et al. (1953) , Marsh (1968)
Triple Point290.25Adiabatic calorimetryMekhtiev and Karasharli (1981)
Critical Temperature585.7–586.5Visual/TE methodsMcLure and Neville (1982) , Young (1972)

These values indicate stability in liquid/solid phases under standard conditions but suggest potential volatility at elevated temperatures .

Enthalpy of Vaporization

ΔvapH (kJ/mol) Temperature (K) Method Reference
47.6376EBFlaningam (1986)
44.1378N/ADitsent et al. (1971)
48.5373IOsthoff and Grubb (1954)

The ΔvapH values highlight moderate energy requirements for phase transitions, consistent with its structure as a low-strain cyclic siloxane .

Critical Constants

Property Value Method Reference
Critical Pressure13.20–13.40 barVisual/TEMcLure and Neville (1982) , Young (1972)
Critical Volume0.984–1.005 L/molVon Eck methodMcLure and Neville (1982) , Young (1972)
Critical Density0.995 mol/LVisual/TEMcLure and Neville (1982)

These constants suggest suitability for high-pressure applications, with critical temperature exceeding typical decomposition thresholds for siloxanes .

Antoine Equation Parameters

For vapor pressure estimation:
log10P=4.08301469.89T87.516\log_{10}P = 4.0830 - \frac{1469.89}{T - 87.516}
(Valid for 303.6–428.5 K)

This empirical model enables precise vapor pressure calculations critical for process design .

Research Implications

While direct reaction mechanisms are not explicitly detailed, high-temperature studies (e.g., McLure and Neville , Young ) suggest:

  • Thermal stability : Minimal decomposition under standard conditions due to robust Si-O-Si linkages.

  • Phase-dependent reactivity : Potential for surface interactions during vaporization, as inferred from TPS methods .

Scientific Research Applications

Tetragermetane, octamethyl- has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: Research is being conducted on the potential biological activity of organogermanium compounds, including their use as antioxidants and anticancer agents.

    Medicine: Some studies suggest that organogermanium compounds may have therapeutic potential, although more research is needed to confirm their efficacy and safety.

    Industry: Tetragermetane, octamethyl- is used in the production of semiconductors and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism by which Tetragermetane, octamethyl- exerts its effects depends on the specific application. In chemical reactions, the germanium atoms can act as electron donors or acceptors, facilitating various types of chemical transformations. In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through coordination bonds or other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares silicon-based octamethyl compounds and other structurally related molecules from the evidence:

Cyclotetrasiloxane, Octamethyl-

  • Structure : Cyclic tetramer [(CH₃)₂SiO]₄, forming an eight-membered ring with alternating silicon and oxygen atoms .
  • Properties :
    • High thermal stability and hydrophobicity due to Si-O-Si backbone and methyl groups.
    • Reactivity: Undergoes ring-opening polymerization with silica to form silicone polymers .
  • Applications : Used in lubricants, sealants, and cosmetics due to its inertness and flexibility .

Hexamethylcyclotrisiloxane

  • Structure : Cyclic trimer [(CH₃)₂SiO]₃.
  • Comparison :
    • Smaller ring size (six-membered) increases ring strain, making it more reactive than octamethylcyclotetrasiloxane .
    • Lower thermal stability but faster polymerization kinetics .

Decamethylcyclopentasiloxane

  • Structure : Cyclic pentamer [(CH₃)₂SiO]₅.
  • Comparison :
    • Larger ring size reduces reactivity compared to cyclotetrasiloxane, enhancing stability in high-temperature applications .
    • Preferred in personal care products for its volatility and smooth texture .

Octamethylpyrophosphoramide (OMPA)

  • Structure : (CH₃)₂N–P(O)–O–P(O)–N(CH₃)₂, a phosphorus-based compound .
  • Comparison :
    • Contains a P–O–P backbone instead of Si–O–Si, leading to distinct reactivity (e.g., cholinesterase inhibition in biological systems) .
    • Unlike siloxanes, OMPA is toxic and historically used as an insecticide .

Cyclotrisiloxane, Hexamethyl-

  • Structure : [(CH₃)₂Si–O]₃.
  • Comparison :
    • Silicon-based but lacks oxygen in the backbone, resulting in lower polarity and different applications (e.g., precursors for silicone resins) .

Data Tables

Table 1: Comparative Properties of Octamethyl-Substituted Compounds

Compound Core Structure Ring Size Reactivity Applications Toxicity
Cyclotetrasiloxane, octamethyl- [(CH₃)₂SiO]₄ 8-membered Moderate Lubricants, cosmetics Low
Hexamethylcyclotrisiloxane [(CH₃)₂SiO]₃ 6-membered High Polymer precursors Low
OMPA P–O–P backbone Non-cyclic High Insecticides (historical) High
Selenatetrasilacyclopentane Se–Si–C framework 5-membered Low Specialty chemicals Unknown

Table 2: Structural Similarity Indices of Related Compounds

(Adapted from )

Compound Functional Groups Similarity Index Unique Feature
Cyclotetrasiloxane, octamethyl- Si–O–Si, methyl groups 0.90 (vs. hexamethyl) Thermal stability
3-(4-Methylphenyl)-3-oxetanamine Oxetane, methylphenyl 0.75 Bioactivity modulation
2-Methyl-2-(oxetan-3-yl)propanenitrile Oxetane, nitrile 0.72 Enhanced metabolic stability

Research Findings and Key Distinctions

  • Siloxanes vs. Phosphoramides : Silicon-oxygen backbones (siloxanes) prioritize stability and inertness, whereas phosphorus-based OMPA exhibits biological toxicity due to cholinesterase inhibition .
  • Ring Size Effects : Smaller siloxane rings (e.g., hexamethylcyclotrisiloxane) are more reactive due to ring strain, while larger rings (e.g., octamethylcyclotetrasiloxane) are thermally stable .
  • Substituent Impact : Methyl groups in siloxanes enhance hydrophobicity, while trifluoromethyl groups in compounds like 2-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane increase lipophilicity and metabolic resistance .

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